molecular formula C12H20N4O2 B13215972 tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate

tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate

Cat. No.: B13215972
M. Wt: 252.31 g/mol
InChI Key: QNDXMACKZFCFDA-UHFFFAOYSA-N
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Description

tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound features a piperidine ring substituted with a tert-butyl group and a 1H-1,2,3-triazol-5-yl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with azide and alkyne precursors under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions or hydrogen bonds, influencing the activity of the target molecule. The piperidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate is unique due to its combination of a triazole ring and a

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 3-(2H-triazol-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-4-5-9(8-16)10-7-13-15-14-10/h7,9H,4-6,8H2,1-3H3,(H,13,14,15)

InChI Key

QNDXMACKZFCFDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NNN=C2

Origin of Product

United States

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